molecular formula C10H11F3 B025720 4,4,4-Trifluorobutylbenzene CAS No. 104315-86-8

4,4,4-Trifluorobutylbenzene

Cat. No.: B025720
CAS No.: 104315-86-8
M. Wt: 188.19 g/mol
InChI Key: UCWCZSLUBQJLEY-UHFFFAOYSA-N
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Description

4,4,4-Trifluorobutylbenzene is an organic compound with the molecular formula C10H11F3. It consists of a benzene ring substituted with a trifluorobutyl group. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which can influence the reactivity and stability of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4,4-Trifluorobutylbenzene can be synthesized through various methods. One common approach involves the reaction of benzyl chloride with 4,4,4-trifluorobutylmagnesium bromide in the presence of a catalyst. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and refinement to ensure the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluorobutylbenzene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the trifluorobutyl group to a butyl group.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.

Major Products Formed

    Oxidation: Formation of trifluorobutyl ketones or carboxylic acids.

    Reduction: Formation of butylbenzene.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of this compound.

Scientific Research Applications

4,4,4-Trifluorobutylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in pharmaceuticals, particularly in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties imparted by the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 4,4,4-trifluorobutylbenzene involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This interaction can influence the compound’s binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,4,4-Trifluorobutylbenzene: Unique due to the presence of the trifluoromethyl group.

    Butylbenzene: Lacks the trifluoromethyl group, resulting in different chemical properties.

    Trifluoromethylbenzene: Contains a trifluoromethyl group directly attached to the benzene ring, differing in structure and reactivity.

Uniqueness

This compound is unique due to the positioning of the trifluoromethyl group on the butyl chain, which can significantly influence its chemical reactivity and interactions compared to other similar compounds.

Properties

IUPAC Name

4,4,4-trifluorobutylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3/c11-10(12,13)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWCZSLUBQJLEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380364
Record name 4,4,4-trifluorobutylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104315-86-8
Record name 4,4,4-trifluorobutylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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